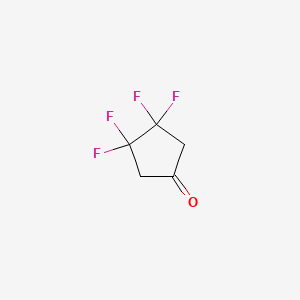

3,3,4,4-Tetrafluorocyclopentan-1-one

Description

Properties

Molecular Formula |

C5H4F4O |

|---|---|

Molecular Weight |

156.08 g/mol |

IUPAC Name |

3,3,4,4-tetrafluorocyclopentan-1-one |

InChI |

InChI=1S/C5H4F4O/c6-4(7)1-3(10)2-5(4,8)9/h1-2H2 |

InChI Key |

RSNZMGOOCRDHKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC(C1(F)F)(F)F |

Origin of Product |

United States |

Reaction Chemistry of 3,3,4,4 Tetrafluorocyclopentan 1 One

Carbonyl Reactivity in the Presence of Geminal Fluorine Substitution

The geminal difluoro groups at the C3 and C4 positions enhance the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. This increased reactivity is a hallmark of fluorinated ketones. nih.gov

The electron-withdrawing nature of fluorine atoms increases the partial positive charge on the carbonyl carbon, thereby activating it towards nucleophilic addition. libretexts.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org For 3,3,4,4-tetrafluorocyclopentan-1-one, this results in the formation of a new single bond and the conversion of the carbonyl carbon from sp² to sp³ hybridization. libretexts.org

A wide range of nucleophiles can participate in these addition reactions. Common examples include organometallic reagents (like Grignard or organolithium reagents), hydrides, amines, alcohols, and enolates. wikipedia.org The high electrophilicity of the carbonyl in fluorinated ketones suggests that 3,3,4,4-tetrafluorocyclopentan-1-one would react readily with these nucleophiles. nih.gov For instance, reaction with a Grignard reagent would yield a tertiary alcohol, while reduction with a hydride source like sodium borohydride (B1222165) would produce the corresponding secondary alcohol, 3,3,4,4-tetrafluorocyclopentan-1-ol.

| Fluorinated Ketone | Nucleophile | Product Type |

|---|---|---|

| Trifluoromethyl ketones | Organozinc reagents | Trifluoromethyl alcohol |

| α-Fluoroketones | Amines (via transaminases) | Hydrodefluorinated ketone |

| 4-Trifluoromethyl-p-quinol silyl (B83357) ethers | C-, N-, and S-nucleophiles | Functionalized trifluoromethyl arenes |

The carbon atoms adjacent (alpha) to the carbonyl group in 3,3,4,4-tetrafluorocyclopentan-1-one (C2 and C5) possess enolizable protons. The formation of an enol or enolate intermediate allows for functionalization at these positions. The reaction is typically initiated by the removal of an alpha-proton by a base to form an enolate, or by acid-catalyzed tautomerization to an enol.

A key reaction in this category is electrophilic fluorination. Reagents such as Selectfluor® can be used to introduce a fluorine atom at the alpha-position of cyclic ketones. sapub.orgscispace.comresearchgate.net The mechanism involves the enol form of the ketone attacking the electrophilic fluorine source. sapub.orgscispace.com For 3,3,4,4-tetrafluorocyclopentan-1-one, this would lead to the formation of 2-fluoro-3,3,4,4-tetrafluorocyclopentan-1-one. The reaction conditions, such as solvent and temperature, as well as the stability of the enol intermediate, can influence the reaction's success and the potential for side products like di-fluorinated compounds. sapub.orgscispace.com

Other alpha-functionalizations, such as alkylations and aldol (B89426) condensations, are also plausible. The enolate of 3,3,4,4-tetrafluorocyclopentan-1-one could react with alkyl halides to introduce an alkyl group at the C2 or C5 position. Similarly, it could react with other carbonyl compounds in an aldol reaction to form a β-hydroxy ketone, which could then be dehydrated to an α,β-unsaturated ketone (an enone).

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | 50% | CH₃CN, Room Temperature |

| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 55% | CH₃CN, Room Temperature |

Ring-Modifying Reactions of the Cyclopentanone (B42830) Core

Reactions that alter the size or structure of the cyclopentanone ring are crucial for synthesizing more complex fluorinated molecules.

Ring expansion of cyclic ketones can be achieved through various methods. For instance, the reaction of gem-difluorocyclopropyl ketones with a Brønsted acid like trifluoromethanesulfonic acid can lead to a ring expansion to form 3-fluorofurans. rsc.org While not a direct analogue, this showcases how fluorine substitution can direct rearrangements. General methods for expanding cyclopentanones to cyclohexanones include the Tiffeneau–Demjanov rearrangement, which involves the formation of a cyanohydrin followed by reduction and diazotization. The electron-withdrawing fluorine atoms in 3,3,4,4-tetrafluorocyclopentan-1-one could influence the migratory aptitude of the adjacent carbon atoms in such rearrangements.

Ring contraction methodologies are less common for simple cyclopentanones but can be achieved through reactions like the Favorskii rearrangement if a suitable leaving group is present at the alpha-position. For 3,3,4,4-tetrafluorocyclopentan-1-one, this would first require alpha-halogenation (e.g., bromination) to introduce the necessary leaving group.

Cycloaddition reactions typically involve a π-system, meaning 3,3,4,4-tetrafluorocyclopentan-1-one would first need to be converted into an unsaturated derivative, such as 3,3,4,4-tetrafluorocyclopent-2-en-1-one. This fluorinated enone would be a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) due to its electron-deficient double bond. libretexts.org It would be expected to react with electron-rich dienes to form fluorinated bicyclic systems. libretexts.org

Other types of cycloadditions are also possible. For example, [3+2] dipolar cycloadditions with species like azomethine ylides or nitrile oxides could be used to construct five-membered heterocyclic rings fused to the fluorinated cyclopentane (B165970) core. mdpi.comresearchgate.net Photochemical [2+2] cycloadditions with alkenes could also be employed to synthesize strained, four-membered ring systems. libretexts.org

| Reaction Type | Fluorinated Substrate | Reactant | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | Nitro-substituted fluoroalkenes | Enamines | Fluorinated six-membered rings |

| [3+2] Cycloaddition | 3,3,3-Trifluoropropene derivatives | Thiocarbonyl ylide | Fluorinated tetrahydrothiophenes |

Dimerization and Oligomerization Pathways

Specific studies on the dimerization and oligomerization of 3,3,4,4-tetrafluorocyclopentan-1-one are not extensively documented. However, based on general ketone chemistry, potential pathways can be considered. Under basic conditions, the ketone could undergo self-condensation via an aldol-type reaction, where the enolate of one molecule attacks the carbonyl of another. This would lead to a dimeric β-hydroxy ketone, which could subsequently dehydrate.

Under acidic conditions, an acid-catalyzed aldol condensation could also lead to dimerization. The high reactivity of the fluorinated carbonyl group might facilitate these reactions, but steric hindrance from the bulky fluorine atoms could also play an inhibiting role.

Fluoride (B91410) ion-induced oligomerization is a known process for certain perfluorinated cyclic compounds, such as perfluoro-1-methyl-1,3-diazacyclopent-2-ene, which can form co-oligomers with other fluoroalkenes. rsc.org While the mechanism is different from typical ketone condensations, it highlights the unique reactivity that fluoride ions can induce in fluorinated systems. It is conceivable that under specific catalytic conditions, 3,3,4,4-tetrafluorocyclopentan-1-one could undergo controlled oligomerization to form larger fluorinated structures. Furthermore, the oligomerization status of enzymes has been shown to be a critical factor in biocatalytic fluorination reactions, suggesting another potential avenue for controlled polymer synthesis. nih.govnih.gov

Photoinduced Electron Transfer (PET) Reactivity and Intermediates

Photoinduced electron transfer (PET) represents a significant pathway in the photochemical reactions of carbonyl compounds. In the context of 3,3,4,4-tetrafluorocyclopentan-1-one, PET processes are initiated by the photoexcitation of the ketone to an electronically excited state, enhancing its ability to act as an electron acceptor. This excited state can then interact with an electron donor, leading to the formation of a radical ion pair.

The fundamental process involves the absorption of a photon by the ketone, promoting it to a singlet excited state (S¹). This is often followed by intersystem crossing to a more stable triplet excited state (T¹). The triplet excited state of the ketone is a potent oxidant and can accept an electron from a suitable donor, such as a tertiary amine, to form a ketyl radical anion.

The general mechanism for the formation of the 3,3,4,4-tetrafluorocyclopentan-1-one radical anion via PET is outlined below:

| Step | Reaction | Description |

| 1 | Photoexcitation | 3,3,4,4-Tetrafluorocyclopentan-1-one + hν → [3,3,4,4-Tetrafluorocyclopentan-1-one] |

| 2 | Electron Transfer | [3,3,4,4-Tetrafluorocyclopentan-1-one] + Donor → [3,3,4,4-Tetrafluorocyclopentan-1-one]•⁻ + [Donor]•⁺ |

The primary intermediate generated in this process is the 3,3,4,4-tetrafluorocyclopentan-1-one ketyl radical anion . The subsequent reactivity of this intermediate is dictated by the reaction conditions and the nature of the electron donor. While specific experimental studies on the PET reactivity of 3,3,4,4-tetrafluorocyclopentan-1-one are not extensively documented, the behavior of similar fluorinated and cyclic ketones suggests several potential reaction pathways for the ketyl radical anion intermediate.

Potential Reaction Pathways and Intermediates:

The presence of the fluorine atoms on the carbons adjacent to the carbonyl group significantly influences the stability and reactivity of the radical anion intermediate. Based on established principles of photochemical reactions of α-haloketones, the following intermediates and subsequent reactions can be postulated.

| Intermediate | Structure | Potential Subsequent Reactions |

| Ketyl Radical Anion | A five-membered ring with a carbonyl group where the oxygen bears a negative charge and a radical electron is localized on the carbon. Two adjacent carbons each have two fluorine atoms. | - Protonation to form a neutral radical.- Dimerization.- Further reduction to a dianion. |

| α-Keto Radical | A five-membered ring with a radical on the carbon adjacent to the carbonyl group, formed after the elimination of a fluoride ion. | - Hydrogen atom abstraction.- Radical-radical coupling.- Intramolecular rearrangement. |

| Enolate Radical | A five-membered ring with a double bond between the carbonyl carbon and an adjacent carbon, with the radical delocalized. | - Cyclization reactions.- Addition to unsaturated compounds. |

The cleavage of a carbon-fluorine bond is a plausible pathway for the ketyl radical anion, given the high electron affinity of fluorine. This would lead to the formation of an α-keto radical and a fluoride ion. However, the strength of the C-F bond may make other reaction pathways competitive.

In the presence of a proton source, the ketyl radical anion can be protonated to yield a neutral α-hydroxy radical. This species can then undergo further reactions such as dimerization or disproportionation. The specific outcomes of the photoinduced electron transfer reactions of 3,3,4,4-tetrafluorocyclopentan-1-one are expected to be highly dependent on the choice of electron donor, solvent, and the presence of other reagents that can interact with the transient radical intermediates.

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis of 3,3,4,4 Tetrafluorocyclopentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the molecular structure of 3,3,4,4-Tetrafluorocyclopentan-1-one in solution. The molecule's inherent symmetry significantly simplifies its spectra, providing clear insights into its chemical environment.

The ¹H NMR spectrum of 3,3,4,4-Tetrafluorocyclopentan-1-one is characterized by its simplicity due to the chemical equivalence of the protons. The molecule possesses a plane of symmetry that passes through the carbonyl group, rendering the four protons on the two methylene (B1212753) (CH₂) groups chemically identical.

Chemical Shift (δ): A single resonance is expected for all four protons. This signal would appear downfield compared to a simple alkane due to the electron-withdrawing effects of the adjacent carbonyl group and the two neighboring difluoromethylene (CF₂) groups.

Multiplicity: The signal for the CH₂ protons is expected to be split by the adjacent fluorine atoms. Coupling to the four neighboring, chemically equivalent fluorine atoms would likely result in a complex multiplet, often appearing as a triplet due to coupling with the geminal fluorine atoms on the adjacent carbons.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2, H-5 | Downfield | Triplet / Multiplet |

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule. udel.edu

Carbonyl Carbon (C-1): The carbonyl carbon of a ketone is typically the most deshielded, appearing at a very low field. Its chemical shift is expected in the range of 205-220 ppm. libretexts.org

Methylene Carbons (C-2, C-5): These two carbons are chemically equivalent and will produce a single signal. The resonance will be influenced by both the adjacent carbonyl group and the fluorinated carbons.

Difluoromethylene Carbons (C-3, C-4): These two equivalent carbons are directly bonded to highly electronegative fluorine atoms, causing a significant downfield shift. The signal is expected to be split into a triplet due to the strong one-bond coupling (¹JCF) with the two attached fluorine atoms. udel.edu

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity (Coupled) | Notes |

| C-1 (C=O) | 205 - 220 | Singlet | Typical range for a ketone carbonyl. libretexts.org |

| C-2, C-5 (CH₂) | 30 - 50 | Singlet | Shift influenced by adjacent C=O and CF₂ groups. |

| C-3, C-4 (CF₂) | 110 - 130 | Triplet | Large ¹JCF coupling constant expected. |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For 3,3,4,4-Tetrafluorocyclopentan-1-one, the four fluorine atoms are chemically equivalent due to molecular symmetry.

Chemical Shift (δ): A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorines in a -CF₂- group typically appears in a characteristic region of the spectrum. wikipedia.org

Multiplicity: This signal is expected to be split into a triplet by the two equivalent protons on each adjacent methylene group (²JHF coupling). huji.ac.il The coupling constants in ¹⁹F NMR are generally larger than in ¹H NMR. huji.ac.il

| Fluorine Atoms | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Notes |

| F-3, F-4 | -100 to -130 | Triplet | Coupling to adjacent CH₂ protons (²JHF). |

While specific 2D NMR data for this compound is not widely published, standard techniques would be employed to confirm the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation cross-peak between the signal in the ¹H spectrum and the signal for the C-2/C-5 carbons in the ¹³C spectrum, unequivocally confirming the direct C-H bond.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would not be particularly informative for this molecule, as all protons are chemically equivalent and would not show cross-peaks with each other.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. nih.gov

Although a specific crystal structure for 3,3,4,4-Tetrafluorocyclopentan-1-one is not available in publicly accessible databases, an analysis would reveal:

Molecular Conformation: The five-membered ring of cyclopentanone (B42830) derivatives can adopt non-planar conformations, such as the "envelope" or "twist" form, to minimize steric strain. X-ray analysis would determine the exact conformation adopted by the molecule in the crystal lattice.

Bond Parameters: Precise measurements of C-F, C-C, C=O, and C-H bond lengths and the angles between them would be obtained. This data is valuable for understanding the electronic effects of the fluorine substituents on the molecular geometry.

Intermolecular Interactions: The analysis would also describe the packing of molecules in the crystal, revealing any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl group and C-F bonds, which govern the solid-state properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of 3,3,4,4-Tetrafluorocyclopentan-1-one is C₅H₄F₄O, with a calculated exact mass of approximately 172.0198 g/mol .

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 172. This peak confirms the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic pathways for ketones. A prominent fragmentation pathway is alpha-cleavage, which involves the loss of a carbonyl group (CO), potentially leading to a fragment ion [C₄H₄F₄]⁺ at m/z = 144. Other possible fragmentations could involve the loss of HF or other small fluorine-containing radicals. The base peak in the spectrum would correspond to the most stable fragment ion formed. docbrown.info

| Ion | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | [C₅H₄F₄O]⁺ | 172 | Corresponds to the molecular weight. |

| [M-CO]⁺ | [C₄H₄F₄]⁺ | 144 | Result of alpha-cleavage, a common fragmentation for ketones. |

| [M-HF]⁺ | [C₅H₃F₃O]⁺ | 152 | Loss of hydrogen fluoride (B91410). |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for the detailed investigation of molecular structure and conformation. For 3,3,4,4-tetrafluorocyclopentan-1-one, these techniques offer insights into the characteristic vibrational modes of the molecule, which are sensitive to the presence of the fluorine substituents and the conformation of the five-membered ring. Due to a lack of specific experimental spectra for 3,3,4,4-tetrafluorocyclopentan-1-one in the public domain, this analysis is based on the well-understood spectroscopy of cyclopentanone and the predictable effects of fluorination. researchgate.netresearchgate.net

The introduction of four fluorine atoms at the 3 and 4 positions of the cyclopentanone ring is expected to cause significant shifts in the vibrational frequencies compared to the parent compound. The high electronegativity and mass of fluorine atoms lead to strong inductive effects and kinematic coupling, influencing the entire vibrational landscape of the molecule.

Key expected vibrational modes for 3,3,4,4-tetrafluorocyclopentan-1-one include:

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most characteristic bands in the IR spectrum of ketones. For cyclopentanone, this mode appears around 1740-1750 cm⁻¹. researchgate.net In 3,3,4,4-tetrafluorocyclopentan-1-one, the strong electron-withdrawing effect of the fluorine atoms is anticipated to shift this band to a higher frequency, likely in the range of 1780-1815 cm⁻¹.

C-F Stretching: Strong C-F stretching vibrations are expected to be prominent in the IR spectrum, typically appearing in the region of 1100-1350 cm⁻¹. The coupling of these modes can result in multiple strong absorption bands.

CH₂ Stretching and Bending: The CH₂ groups adjacent to the carbonyl group will exhibit symmetric and asymmetric stretching vibrations, generally in the 2850-3000 cm⁻¹ region. Bending (scissoring) and rocking modes for these groups are also expected at lower frequencies.

Ring Vibrations: The cyclopentanone ring itself has various puckering and deformation modes. These are complex vibrations and are often sensitive to the conformation of the ring. The addition of the bulky and heavy fluorine atoms will significantly alter these modes compared to cyclopentanone.

A theoretical assignment of the principal vibrational modes for 3,3,4,4-tetrafluorocyclopentan-1-one, based on analogies with cyclopentanone and other fluorinated organic compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Comments |

|---|---|---|---|---|

| C=O Stretch | 1780 - 1815 | Strong | Medium | Shifted to higher frequency due to inductive effect of fluorine. |

| Asymmetric CH₂ Stretch | 2950 - 3000 | Medium | Medium | Typical range for methylene groups. |

| Symmetric CH₂ Stretch | 2850 - 2900 | Medium | Medium | Typical range for methylene groups. |

| CH₂ Scissoring | 1450 - 1480 | Medium | Weak | Deformation of the α-methylene groups. |

| C-F Stretch | 1100 - 1350 | Very Strong | Weak | Multiple strong bands expected due to coupling. |

| Ring Deformation | 800 - 1100 | Medium-Weak | Medium | Complex vibrations involving the carbon skeleton. |

| CF₂ Scissoring/Wagging | 500 - 700 | Medium | Medium-Strong | Deformations of the difluoromethylene groups. |

Conformational analysis of the five-membered ring can also be aided by vibrational spectroscopy. Cyclopentanone is known to exist in a twisted (C₂) conformation. researchgate.netresearchgate.net It is plausible that 3,3,4,4-tetrafluorocyclopentan-1-one also adopts a non-planar conformation to relieve steric strain. The presence of conformational isomers at different temperatures could be investigated by monitoring changes in the IR and Raman spectra, as different conformers would exhibit distinct vibrational frequencies.

Spectroscopic Probes for Reactive Intermediates

The study of reactive intermediates is crucial for understanding the reaction mechanisms of 3,3,4,4-tetrafluorocyclopentan-1-one, particularly in processes like photolysis or pyrolysis. Vibrational spectroscopy is an invaluable tool for the detection and characterization of such transient species.

Fluorinated ketones are known to undergo photodecomposition. nih.govrsc.org The photolysis of 3,3,4,4-tetrafluorocyclopentan-1-one could potentially proceed via Norrish-type reactions, leading to the formation of radical intermediates. For instance, α-cleavage (Norrish Type I) would result in the formation of a biradical species. Subsequent reactions of this biradical could lead to the elimination of carbon monoxide and the formation of a tetrafluorocyclobutane radical, or other rearrangement and fragmentation products.

Spectroscopic techniques, particularly when combined with matrix isolation methods, are well-suited for studying these highly reactive species. In a typical matrix isolation experiment, the precursor molecule is diluted in an inert gas (e.g., argon or nitrogen) and deposited onto a cryogenic window. Photolysis of the isolated precursor can then be carried out in situ, and the newly formed intermediates can be trapped in the inert matrix and studied by IR and other spectroscopic methods.

The vibrational spectra of these intermediates would be distinct from the parent molecule. For example, if a radical intermediate is formed, the disappearance of the characteristic C=O stretching band of the ketone would be observed, along with the appearance of new bands corresponding to the vibrational modes of the radical. By comparing the experimental spectra with theoretical predictions from quantum chemical calculations, the structure of the trapped intermediates can be elucidated.

Potential reactive intermediates from 3,3,4,4-tetrafluorocyclopentan-1-one that could be probed by vibrational spectroscopy include:

Acylic Biradicals: Formed via α-cleavage, these species would lack the strong C=O absorption of the parent ketone.

Cyclic Radicals: Resulting from decarbonylation, these would exhibit vibrational modes characteristic of a strained, fluorinated cycloalkane radical.

Carbenes: Potential products of further fragmentation, carbenes have unique vibrational signatures that can be detected by IR spectroscopy.

By analyzing the vibrational spectra of these trapped intermediates, detailed information about their structure, bonding, and conformation can be obtained, providing critical insights into the reaction pathways of 3,3,4,4-tetrafluorocyclopentan-1-one.

Computational and Theoretical Investigations of 3,3,4,4 Tetrafluorocyclopentan 1 One

Conformational Analysis and Ring Puckering Dynamics

The five-membered cyclopentane (B165970) ring is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations. scribd.comlibretexts.org The two most recognized conformations are the envelope (E) , where four carbon atoms are coplanar and the fifth is out of the plane, and the twist (T) or half-chair , where three atoms are in a plane with the other two positioned on opposite sides of it. researchgate.netic.ac.uk The energy barrier between these forms is typically low, leading to a dynamic process known as pseudorotation. stackexchange.com

The introduction of fluorine atoms onto a cyclopentane ring significantly influences its conformational equilibrium. researchgate.net The substitution pattern and the stereoelectronic effects associated with the carbon-fluorine bond dictate the most stable arrangement. researchgate.net In the case of a single fluorine substituent, as in fluorocyclopentane, early studies suggested a preference for an envelope conformation with the fluorine atom in an axial-like position. researchgate.net However, the energy difference between various puckered states is often subtle, and the equilibrium can be influenced by the surrounding environment. researchgate.netstackexchange.com The stabilizing interactions introduced by fluorine, such as hyperconjugation and electrostatic forces, play a crucial role in determining the lowest energy conformer. researchgate.net

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (Axial F) | Fluorine atom is in an axial-like position on the 'flap' of the envelope. | Reference (0.00) |

| Envelope (Equatorial F) | Fluorine atom is in an equatorial-like position. | ~0.2 - 0.5 |

| Twist | The ring adopts a twisted or half-chair conformation. | Variable, often close in energy to envelope forms. |

Note: Data is illustrative of the small energy differences typical for fluorinated cyclopentane conformers, based on general findings in computational studies. researchgate.netresearchgate.net

The presence of two geminal difluoro groups (CF₂) at the C3 and C4 positions, as in 3,3,4,4-Tetrafluorocyclopentan-1-one, has a profound impact on the ring's dynamics. These groups introduce strong, localized dipole moments and create significant stereoelectronic effects that restrict the ring's flexibility compared to unsubstituted cyclopentanone (B42830).

The primary influence is the gauche effect , an energetic preference for a gauche conformation (dihedral angle of ~60°) between adjacent electronegative substituents. wikipedia.org In this molecule, the F-C(3)-C(4)-F fragments will preferentially adopt a gauche arrangement. This effect arises from a combination of stabilizing hyperconjugative interactions (electron donation from a C-H or C-C σ bonding orbital into a C-F σ* antibonding orbital) and electrostatic forces. wikipedia.orgnih.gov This preference for a specific torsional angle significantly raises the energy barrier for pseudorotation, leading to a more well-defined and rigid set of preferred envelope or twist conformations rather than a freely pseudorotating system.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying the properties of fluorinated molecules. mdpi.comrsc.org DFT methods, such as those using the B3LYP functional, can accurately predict molecular geometries, electronic structures, and thermodynamic parameters, providing a detailed picture of the molecule's behavior at an atomic level. nih.govnih.gov

DFT calculations show that fluorination generally leads to a decrease in the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The lowering of the HOMO energy suggests increased stability against oxidation, while the lowered LUMO energy indicates a higher susceptibility to nucleophilic attack, particularly at the electron-deficient carbonyl carbon. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the stabilizing hyperconjugative interactions between donor (σ) and acceptor (σ*) orbitals that contribute to the gauche effect. rsc.org

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 eV | DFT/B3LYP |

| LUMO Energy | -0.5 to -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.5 to 8.0 eV | DFT/B3LYP |

| Dipole Moment | ~3.0 - 4.5 D | DFT/B3LYP |

Note: Values are typical estimates for fluorinated cyclic ketones based on DFT calculations reported in the literature. mdpi.comnih.gov

By systematically calculating the energy for different ring geometries, DFT can be used to map the potential energy surface (PES) of the molecule. biorxiv.org The energetic landscape of 3,3,4,4-Tetrafluorocyclopentan-1-one would show distinct energy minima corresponding to its stable envelope and twist conformers. The calculations can also identify and characterize the transition states that connect these minima. The energy of these transition states determines the activation barrier for conformational interconversion (ring flipping). For fluorinated cyclopentenes, these barriers have been calculated to be in the range of 200-400 cm⁻¹, and similar values would be expected for the analogous cyclopentanone, confirming a conformationally restricted system. core.ac.uk

Analysis of Intramolecular Interactions and Stabilization Forces

The conformational preferences of 3,3,4,4-Tetrafluorocyclopentan-1-one are the result of a delicate balance of several intramolecular interactions.

Hyperconjugation : This is a key stabilizing force, particularly in explaining the gauche effect. wikipedia.org It involves the delocalization of electron density from a filled bonding orbital (like a σ C-C) to an adjacent empty antibonding orbital (σ* C-F). This interaction is maximized when the orbitals are anti-periplanar, a condition that is met in a gauche conformation, thus lowering its energy. wikipedia.orgnih.gov

Electrostatic Interactions : These include both attractive and repulsive forces. The highly polarized C-F bonds create strong local dipoles. The molecule will adopt a conformation that minimizes the repulsion between these dipoles. researchgate.net At the same time, attractive Coulombic interactions can occur, for example, between an electronegative fluorine and a nearby electropositive atom, although such interactions are less pronounced in this specific structure. researchgate.net

Steric (Pauli) Repulsion : This is the repulsive force that occurs when the electron clouds of non-bonded atoms are forced into close proximity. nih.gov While steric hindrance between the bulky fluorine atoms exists, for the relatively small fluorine atom, this repulsive force is often not strong enough to overcome the powerful stabilizing effects of hyperconjugation that favor the gauche conformation. nih.gov

| Interaction | Effect on Conformation | Primary Consequence |

|---|---|---|

| Hyperconjugation (e.g., σC-C → σ*C-F) | Stabilizing | Favors gauche arrangement of F-C-C-F fragments. wikipedia.org |

| Dipole-Dipole Interactions | Stabilizing/Destabilizing | Ring puckers to minimize repulsion between C-F bond dipoles. researchgate.net |

| Steric (Pauli) Repulsion | Destabilizing | Counteracts stabilizing forces, but is less dominant for fluorine. nih.gov |

Charge-Dipole Interactions

Detailed computational studies quantifying the charge-dipole interactions for 3,3,4,4-Tetrafluorocyclopentan-1-one are not present in the available literature. Such investigations would typically involve mapping the electrostatic potential surface and calculating partial atomic charges to understand the interactions between the highly electronegative fluorine atoms, the carbonyl group, and the hydrocarbon backbone. The interplay of these features is crucial in determining the molecule's reactivity and intermolecular interactions. Without specific research, no quantitative data can be presented.

Hyperconjugation Effects (e.g., σC-H → σ*C-F)

Similarly, specific analyses of hyperconjugative effects within 3,3,4,4-Tetrafluorocyclopentan-1-one, such as the σC-H → σ*C-F interaction, have not been reported. This type of orbital interaction, where electron density is delocalized from a filled bonding orbital to an adjacent empty antibonding orbital, is a key factor in the conformational preferences of fluorinated alkanes. A Natural Bond Orbital (NBO) analysis would be the standard method to identify and quantify these effects. The absence of such a study for this specific molecule means that no detailed research findings or corresponding data tables can be provided.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. For 3,3,4,4-Tetrafluorocyclopentan-1-one, MD simulations could reveal the dynamics of ring puckering and the potential for different conformers to exist in equilibrium. Such simulations would provide valuable insights into the molecule's behavior in different environments. Unfortunately, no studies employing molecular dynamics simulations for this specific compound have been published, precluding the presentation of any detailed research findings or interactive data tables on its conformational flexibility.

Derivatives and Analogues of 3,3,4,4 Tetrafluorocyclopentan 1 One

Synthesis of Functionalized Derivatives of the Fluorinated Cyclopentanone (B42830)

The synthesis of functionalized derivatives of 3,3,4,4-Tetrafluorocyclopentan-1-one is a challenging yet crucial area of research for accessing novel fluorinated building blocks. While specific literature on the derivatization of this particular ketone is limited, general synthetic strategies for functionalizing fluorinated cyclic ketones can be extrapolated. These methods primarily involve reactions at the α-position to the carbonyl group and modifications of the carbonyl group itself.

One common approach is the Claisen condensation, which can be used to introduce a variety of functional groups at the α-carbon. sapub.org Another key method is electrophilic fluorination, often employing reagents like Selectfluor®, to introduce additional fluorine atoms. sapub.org The reactivity of the ketone in these reactions is influenced by a combination of steric and electronic effects imparted by the existing fluorine substituents. sapub.org

Furthermore, cycloaddition reactions can serve as a powerful tool for constructing the cyclopentanone ring system with pre-installed functional groups. For instance, a radical-mediated [3+2]-cycloaddition of alkenes with bromodifluoromethyl alkynyl ketones can yield α,α-difluorocyclopentanones. While this example does not produce the tetrafluorinated target, it demonstrates a viable pathway for creating functionalized fluorinated cyclopentanones.

Stereochemical Aspects and Chiral Derivatization

The stereochemistry of 3,3,4,4-Tetrafluorocyclopentan-1-one derivatives is a critical aspect that can significantly influence their biological activity and material properties. The introduction of substituents at the 2- and 5-positions of the cyclopentanone ring creates chiral centers, leading to the possibility of enantiomers and diastereomers.

Asymmetric synthesis is a key strategy for obtaining stereochemically pure derivatives. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of cyclic ketones. For instance, quinine-derived squaramides can catalyze domino reactions to create tetrahydropyridines with multiple stereocenters, a principle that could be adapted for the stereoselective functionalization of 3,3,4,4-Tetrafluorocyclopentan-1-one. nih.gov

Chiral derivatizing agents (CDAs) are employed to determine the enantiomeric purity of chiral compounds. These agents react with the enantiomeric mixture to form diastereomers, which can then be distinguished using techniques like NMR spectroscopy or chromatography. While specific CDAs for 3,3,4,4-Tetrafluorocyclopentan-1-one derivatives are not documented, reagents like Mosher's acid and α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) are known to be effective for resolving chiral fluorinated molecules. wikipedia.org

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The relationship between the structure of 3,3,4,4-Tetrafluorocyclopentan-1-one derivatives and their reactivity and properties is a subject of significant theoretical and practical interest. The high electronegativity of fluorine atoms profoundly influences the electron distribution within the molecule, affecting its chemical behavior and physical characteristics.

Theoretical studies on fluorinated derivatives of cyclopentanone have shown that fluorination can significantly impact properties such as electrochemical stability, dielectric constant, boiling point, basicity, and lipophilicity. acs.org For instance, the introduction of fluorine atoms generally increases oxidation resistance due to a lower HOMO energy but also increases the tendency to be reduced due to a lower LUMO energy. acs.org

The position and number of fluorine atoms can also affect the reactivity of the carbonyl group and the acidity of the α-protons. In some cases, fluorination can lead to increased reactivity. acs.org Structure-property relationship studies are crucial for the rational design of new materials and biologically active compounds with desired characteristics. nih.govnih.gov

Advanced Applications in Organic Synthesis and Materials Science

3,3,4,4-Tetrafluorocyclopentan-1-one as a Versatile Synthetic Building Block

There is no available research detailing the use of 3,3,4,4-Tetrafluorocyclopentan-1-one as a versatile synthetic building block. While fluorinated compounds are widely recognized as important precursors in organic synthesis, the specific reactions, derivative compounds, and synthetic utility of this particular ketone have not been documented in peer-reviewed literature.

Integration into Complex Molecular Architectures and Scaffolds

No studies were found that describe the integration of the 3,3,4,4-tetrafluorocyclopentan-1-one moiety into complex molecular architectures or scaffolds. The potential for this compound to serve as a foundation for more elaborate structures in areas like medicinal chemistry or materials science remains unexplored in the available literature.

Exploration in Advanced Material Systems

There is no specific research on the application of 3,3,4,4-Tetrafluorocyclopentan-1-one in advanced material systems.

Liquid Crystalline Materials

The incorporation of fluorinated cyclic motifs is a known strategy in the design of liquid crystalline materials to modulate properties such as dielectric anisotropy. researchgate.net However, no literature specifically reports the synthesis or study of liquid crystals containing the 3,3,4,4-tetrafluorocyclopentan-1-one structure.

Polymeric and Optoelectronic Applications

Fluorinated polymers are valued for their thermal stability, chemical resistance, and unique optical properties. researchgate.netmdpi.comresearchgate.net Despite this, there are no published studies on the synthesis of polymers or optoelectronic materials derived from 3,3,4,4-Tetrafluorocyclopentan-1-one.

Design Principles for Tailoring Physicochemical Properties through Fluorine Substitution

The strategic placement of fluorine atoms is a fundamental tool for tailoring the physicochemical properties of organic molecules, influencing factors like lipophilicity, metabolic stability, and acidity/basicity (pKa). nih.gov The presence of two geminal difluoro groups (CF2) on the cyclopentanone (B42830) ring in 3,3,4,4-Tetrafluorocyclopentan-1-one is expected to exert a strong inductive effect and alter the molecule's electrostatic potential. However, specific experimental or theoretical studies that analyze and quantify these effects for this particular compound are not available. General principles suggest that such fluorination can impact molecular conformation and intermolecular interactions, but a detailed analysis specific to 3,3,4,4-Tetrafluorocyclopentan-1-one has not been reported. researchgate.netresearchgate.net

Future Research Directions and Outlook

Emerging Synthetic Strategies for Highly Fluorinated Cyclopentanones

The development of efficient and selective methods for the synthesis of polyfluorinated carbocycles is crucial for accessing novel chemical entities. Future research in this area is expected to focus on more sustainable, efficient, and stereoselective strategies.

One promising avenue is the advancement of electrophilic fluorination techniques. Reagents like Selectfluor® (F-TEDA-BF4) have been effectively used for the fluorination of cyclic ketones. The mechanism often involves the enol or enolate form of the ketone attacking the electrophilic fluorine source. Future work will likely focus on optimizing reaction conditions to control the degree of fluorination and exploring more reactive and selective next-generation fluorinating agents.

Organocatalysis has also emerged as a powerful tool for the asymmetric α-fluorination of cyclic ketones, enabling the synthesis of chiral fluorinated molecules with high enantioselectivity. The use of primary amine catalysts derived from Cinchona alkaloids has shown particular promise. Expanding the scope of these catalysts to achieve multiple fluorinations on a cyclopentanone (B42830) ring system presents a significant and valuable challenge.

Furthermore, biocatalysis represents a burgeoning field with immense potential for the synthesis of complex fluorinated molecules. While current research has demonstrated the utility of engineered enzymes for transformations like the stereoselective synthesis of fluorinated cyclopropanes, the application of biocatalysts to the synthesis of highly fluorinated cyclopentanones is an area ripe for exploration. This approach could offer unparalleled selectivity and milder reaction conditions compared to traditional synthetic methods.

| Synthetic Strategy | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Advanced Electrophilic Fluorination | Use of reagents like Selectfluor® on ketone precursors. | Direct introduction of fluorine. | Development of new reagents with higher selectivity and efficiency. |

| Asymmetric Organocatalysis | Enamine catalysis for enantioselective α-fluorination. | Access to chiral, non-racemic fluorinated ketones. | Catalyst design for polyfluorination and expanded substrate scope. |

| Biocatalysis | Use of engineered enzymes for selective fluorination or cyclization. | High stereoselectivity, mild conditions, environmentally benign. | Discovery and engineering of enzymes for cyclopentanone synthesis. |

Discovery of Novel Reactivity Pathways for 3,3,4,4-Tetrafluorocyclopentan-1-one

The reactivity of 3,3,4,4-Tetrafluorocyclopentan-1-one is dominated by the strong electron-withdrawing effect of the four fluorine atoms. This effect significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Future investigations will likely explore a wide range of nucleophilic addition reactions. This includes reactions with organometallic reagents (e.g., Grignard, organolithium), enolates, and various heteroatom nucleophiles. These reactions would provide access to a diverse array of tertiary alcohols, which are valuable precursors for further synthetic transformations. The study of the stereochemistry of these additions will also be a key research area.

Beyond simple additions, exploring the reduction of the carbonyl group could lead to the synthesis of 3,3,4,4-tetrafluorocyclopentanol, a potentially useful building block in its own right. Understanding how the fluorine substituents influence the reactivity and selectivity of various reducing agents will be critical.

Another area for future exploration is the potential for reactions involving the C-F bonds themselves, although these bonds are notoriously strong. Under specific conditions, such as with potent reducing agents or in certain catalytic cycles, selective hydrodefluorination or other transformations might be achievable, opening up pathways to partially fluorinated cyclopentane (B165970) derivatives. Furthermore, the development of tandem reactions, where an initial nucleophilic addition is followed by an intramolecular cyclization or rearrangement, could lead to the rapid construction of complex fluorinated heterocyclic systems.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an indispensable tool for understanding and predicting the properties and reactivity of fluorinated molecules. Future research on 3,3,4,4-Tetrafluorocyclopentan-1-one will heavily rely on advanced computational modeling to guide synthetic efforts and predict potential applications.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. Such studies can provide insights into the effects of fluorination on bond lengths, charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity. For instance, computational studies on fluorinated cyclopentanones have been used to estimate properties like electrochemical stability, dielectric constants, and basicity.

Moreover, predictive models based on machine learning are becoming increasingly powerful in chemistry. By training algorithms on datasets of known reaction outcomes, it is possible to predict the reactivity of new compounds like 3,3,4,4-Tetrafluorocyclopentan-1-one in various transformations. These models can help prioritize experimental efforts by identifying the most promising reaction conditions or substrates. The development of specialized deep learning models to predict the effect of fluorine substitution on biological activity is also an emerging area that could be applied to derivatives of this ketone.

| Computational Method | Predicted Properties | Application in Chemical Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, reaction energies. | Understanding reactivity, predicting spectroscopic data, guiding mechanistic studies. |

| COSMO-RS | Dielectric constant, boiling point, lipophilicity, basicity. | Solvent design, predicting physicochemical properties for pharmaceutical applications. |

| Machine Learning (ML) | Reaction outcomes (yields, selectivity), biological activity. | High-throughput screening of reaction conditions, virtual screening of potential drug candidates. |

Untapped Application Avenues in Chemical Sciences

The unique properties conferred by the dense arrangement of fluorine atoms make 3,3,4,4-Tetrafluorocyclopentan-1-one a highly attractive scaffold for various applications.

Medicinal Chemistry: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, binding affinity, and pKa. The rigid, fluorinated cyclopentane ring can serve as a bioisostere for other chemical groups, helping to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of this ketone could be investigated as core structures in the development of new therapeutics for a wide range of diseases. The use of 18F-labeled analogues for Positron Emission Tomography (PET) imaging is another significant application area in drug discovery and diagnostics.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine is prevalent in modern agrochemicals, enhancing their efficacy and stability. The 3,3,4,4-tetrafluorocyclopentanone core could be incorporated into new herbicides, fungicides, or insecticides to develop next-generation crop protection agents with improved properties.

Materials Science: Polyfluorinated compounds are known for their exceptional thermal stability and chemical resistance. This ketone could serve as a monomer or a key intermediate for the synthesis of novel fluoropolymers. These materials could find applications in high-performance coatings, seals, and membranes. Furthermore, the high polarity and rigidity of the scaffold suggest that its derivatives could be explored for applications in liquid crystals or as components in advanced electrolytes for batteries and other electrochemical devices.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Core scaffold for new drug candidates; PET imaging agents. | Fluorine enhances metabolic stability, binding affinity, and permeability. |

| Agrochemicals | Active ingredients in novel pesticides and herbicides. | Improved potency and environmental persistence. |

| Materials Science | Monomers for specialty fluoropolymers; components of liquid crystals. | High thermal stability, chemical resistance, unique dielectric properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.